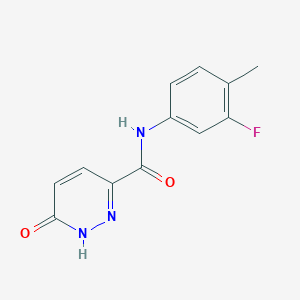
5-Chloro-4-fluoro-2-methanesulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoro-2-methanesulfonylaniline: is an organic compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of chloro, fluoro, and methanesulfonyl groups attached to an aniline ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methanesulfonylaniline typically involves the following steps:
Nitration: The starting material, 4-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-4-fluoro-2-methanesulfonylaniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
科学的研究の応用
Chemistry: 5-Chloro-4-fluoro-2-methanesulfonylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for designing enzyme inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Chloro-4-fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
類似化合物との比較
4-Chloro-3-fluoroaniline: Similar structure but lacks the methanesulfonyl group.
5-Chloro-2-methanesulfonylaniline: Similar structure but lacks the fluoro group.
4-Fluoro-2-methanesulfonylaniline: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-4-fluoro-2-methanesulfonylaniline is unique due to the presence of both chloro and fluoro groups along with the methanesulfonyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
特性
IUPAC Name |
5-chloro-4-fluoro-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNJHRMRGPBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)






![N-(3-methylbutyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2638275.png)
![2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2638276.png)
![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
